molecular formula C10H14ClN B13587537 (1S,2R)-1-methyl-2-phenylcyclopropan-1-aminehydrochloride

(1S,2R)-1-methyl-2-phenylcyclopropan-1-aminehydrochloride

Cat. No.: B13587537
M. Wt: 183.68 g/mol
InChI Key: ATFVTRDQCBBLIQ-UXQCFNEQSA-N
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Description

(1S,2R)-1-methyl-2-phenylcyclopropan-1-aminehydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an epoxy cyclohexane solution with phenylmagnesium bromide and cuprous chloride or cuprous bromide, followed by quenching with a saturated ammonium chloride or ammonium sulfate solution . The resulting product is then purified through recrystallization to obtain the desired enantiomer with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound often employs enantioselective synthesis techniques to ensure high purity and yield. Methods such as enantioselective chromatography and resolution by diastereomeric salt formation are commonly used to separate and purify the enantiomers .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-methyl-2-phenylcyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces various amine derivatives .

Scientific Research Applications

(1S,2R)-1-methyl-2-phenylcyclopropan-1-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-1-methyl-2-phenylcyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain pathways, depending on its interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R)-1-methyl-2-phenylcyclopropan-1-aminehydrochloride apart from similar compounds is its specific stereochemistry and the presence of the amine group, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1S,2R)-1-methyl-2-phenylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m1./s1

InChI Key

ATFVTRDQCBBLIQ-UXQCFNEQSA-N

Isomeric SMILES

C[C@@]1(C[C@@H]1C2=CC=CC=C2)N.Cl

Canonical SMILES

CC1(CC1C2=CC=CC=C2)N.Cl

Origin of Product

United States

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